molecular formula C14H9F6NO B8162445 4-Trifluoromethoxy-4'-trifluoromethylbiphenyl-2-ylamine

4-Trifluoromethoxy-4'-trifluoromethylbiphenyl-2-ylamine

Cat. No.: B8162445
M. Wt: 321.22 g/mol
InChI Key: BWTMTRIYJVXVGK-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity . These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethoxy-4’-trifluoromethylbiphenyl: Lacks the amine group, which can significantly alter its chemical and biological properties.

    4-Trifluoromethoxy-4’-trifluoromethylphenylamine: Contains only one phenyl ring, making it less complex and potentially less versatile in applications.

Uniqueness

4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl structure with an amine functional group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-(trifluoromethoxy)-2-[4-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-8(2-4-9)11-6-5-10(7-12(11)21)22-14(18,19)20/h1-7H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTMTRIYJVXVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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